molecular formula C7H8NNaO2S B13161436 Sodium 2-(pyridin-2-yl)ethane-1-sulfinate

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate

Cat. No.: B13161436
M. Wt: 193.20 g/mol
InChI Key: QJWIHNNHCUJFKF-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate is an organosulfur compound that features a pyridine ring attached to an ethane-1-sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate typically involves the reaction of pyridine-2-yl ethanesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridin-2-yl)ethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

    Sodium 2-(pyridin-2-yl)ethane-1-sulfonate: An oxidized form of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate with similar chemical properties but different reactivity.

    Sodium 2-(pyridin-2-yl)ethane-1-sulfide: A reduced form with distinct chemical behavior.

    Pyridine-2-yl ethanesulfonyl chloride: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. Its ability to undergo electrophilic substitution on the pyridine ring also sets it apart from other similar compounds .

Properties

Molecular Formula

C7H8NNaO2S

Molecular Weight

193.20 g/mol

IUPAC Name

sodium;2-pyridin-2-ylethanesulfinate

InChI

InChI=1S/C7H9NO2S.Na/c9-11(10)6-4-7-3-1-2-5-8-7;/h1-3,5H,4,6H2,(H,9,10);/q;+1/p-1

InChI Key

QJWIHNNHCUJFKF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)CCS(=O)[O-].[Na+]

Origin of Product

United States

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